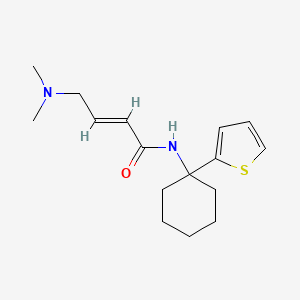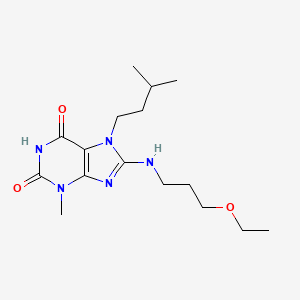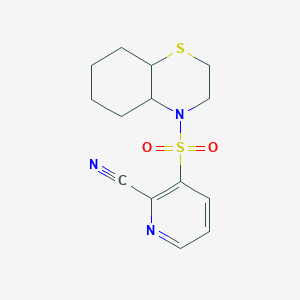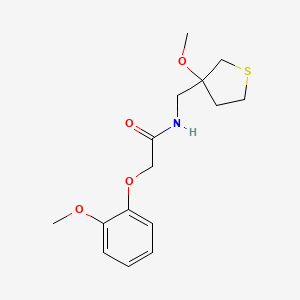
(E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide, commonly known as DMAT, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and neuroscience. DMAT is a potent inhibitor of protein kinase R (PKR), an enzyme that plays a crucial role in the regulation of cellular processes, such as apoptosis, inflammation, and immune response.
Mécanisme D'action
DMAT exerts its biological effects by inhibiting the activity of (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide, which is a serine/threonine protein kinase that is activated in response to various stress stimuli, such as viral infection, double-stranded RNA, and oxidative stress. (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which results in the inhibition of protein synthesis and the induction of apoptosis. DMAT inhibits (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide activity by binding to the kinase domain of the enzyme and preventing its autophosphorylation and activation. This leads to the downregulation of eIF2α phosphorylation and the restoration of protein synthesis.
Biochemical and Physiological Effects:
DMAT has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune response. DMAT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, DMAT has been shown to protect neurons from oxidative stress-induced cell death and to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DMAT is its potency and selectivity for (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide inhibition. DMAT has been shown to be more potent than other (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide inhibitors, such as C16 and C18, and to have minimal off-target effects. DMAT is also stable and can be easily synthesized in large quantities. However, one of the limitations of DMAT is its poor solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on DMAT. One area of interest is the development of DMAT-based drugs for the treatment of viral infections, cancer, and neurodegenerative diseases. Another area of interest is the identification of novel (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide inhibitors that are more potent and selective than DMAT. In addition, further studies are needed to elucidate the precise mechanisms of action of DMAT and its effects on various cellular processes. Finally, the development of new methods for the synthesis and formulation of DMAT could improve its efficacy and expand its potential applications.
Méthodes De Synthèse
DMAT can be synthesized through a multistep process that involves the reaction of 2-cyclohexen-1-one with dimethylamine, followed by the reaction with thiophene-2-carboxylic acid and subsequent reduction with sodium borohydride. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
DMAT has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, DMAT has been identified as a promising lead compound for the development of novel drugs that target (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide. DMAT has also been investigated for its potential use in the treatment of viral infections, cancer, and neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, DMAT has been used as a tool compound to study the role of (E)-4-(Dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide in various cellular processes, including apoptosis, inflammation, and immune response.
Propriétés
IUPAC Name |
(E)-4-(dimethylamino)-N-(1-thiophen-2-ylcyclohexyl)but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2OS/c1-18(2)12-6-9-15(19)17-16(10-4-3-5-11-16)14-8-7-13-20-14/h6-9,13H,3-5,10-12H2,1-2H3,(H,17,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZIAUFURUMXLF-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NC1(CCCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1(CCCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrole-3-carbonitrile](/img/structure/B2964875.png)
![4-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B2964876.png)



![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2964881.png)

![(E)-6-(3-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2964885.png)
![N-(2,3-dichlorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2964886.png)
![4-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-1-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B2964887.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)


